Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-
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Overview
Description
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol is a complex organic compound that features an anthracene core linked to four ethanolamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol typically involves the reaction of anthracene-9,10-dicarbaldehyde with ethanolamine under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate Schiff bases, followed by reduction to yield the final tetraethanolamine derivative. The reaction conditions often require a solvent such as methanol or ethanol and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ethanolamine groups or the anthracene core.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of ether or ester compounds.
Scientific Research Applications
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the anthracene core.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol exerts its effects is largely dependent on its interaction with molecular targets. The anthracene core can intercalate with DNA, while the ethanolamine groups can form hydrogen bonds with various biomolecules. These interactions can influence cellular processes and pathways, making the compound useful in biological and medical research.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative used as a singlet oxygen probe.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent dye.
9,10-Dimethylanthracene: Utilized in photophysical studies and as a precursor for other chemical syntheses.
Uniqueness
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol is unique due to its combination of an anthracene core with multiple ethanolamine groups, providing a versatile platform for various chemical modifications and applications
Biological Activity
Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis- is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its effects on cellular processes, toxicity profiles, and potential therapeutic uses. The findings are supported by data from diverse sources, including case studies and experimental research.
Chemical Structure and Properties
The compound's molecular formula is C24H32N2O4, with an average mass of 412.53 g/mol. Its structure features a tetrakis linkage to the anthracene moiety, which is known for its photochemical properties.
Property | Value |
---|---|
Molecular Formula | C24H32N2O4 |
Average Mass | 412.53 g/mol |
Monoisotopic Mass | 412.236208 g/mol |
CAS Number | 19926-08-0 |
1. Cytotoxicity Studies
Research indicates that ethanol-based compounds can exhibit varying levels of cytotoxicity depending on their concentration and exposure duration. A study evaluated the effects of ethanol on zebrafish embryos, highlighting that low concentrations (0.01% and 0.1%) did not significantly affect survival or development. However, a concentration of 1% resulted in an 89% mortality rate during critical developmental phases .
2. Behavioral Effects
The same study observed behavioral changes in zebrafish exposed to ethanol at all concentrations tested. Hyperactivity and altered swimming patterns were noted without observable developmental defects at lower concentrations . This raises concerns about interpreting behavioral toxicity bioassays that utilize ethanol as a solvent.
3. Signaling Pathways
Ethanol, particularly when linked to anthracene derivatives, may influence various signaling pathways involved in cell proliferation and apoptosis. Compounds similar to ethanol-[9,10-anthracenediylbis(methylenenitrilo)] have been shown to affect pathways such as PI3K/Akt/mTOR and NF-κB signaling . These pathways are crucial in cancer biology and inflammation responses.
Table 2: Summary of Biological Effects
Effect Type | Concentration | Observed Outcome |
---|---|---|
Cytotoxicity | 1% | 89% mortality in zebrafish embryos |
Behavioral Changes | All levels | Hyperactivity and altered swimming paths |
Signaling Pathways | N/A | Affects PI3K/Akt/mTOR & NF-κB pathways |
Case Study 1: Developmental Toxicity in Zebrafish
In a controlled study, zebrafish embryos were exposed to ethanol at varying concentrations from the blastula stage until 144 hours post-fertilization. The findings indicated no significant impact on hatchability or survival at lower concentrations but highlighted the risk of increased deformities and mortality at higher levels .
Case Study 2: Anticancer Potential
Research into anthracene derivatives has suggested potential anticancer properties due to their ability to modulate key signaling pathways associated with tumor growth and metastasis. Compounds similar to ethanol-[9,10-anthracenediylbis(methylenenitrilo)] have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction .
Properties
CAS No. |
19926-08-0 |
---|---|
Molecular Formula |
C24H32N2O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[[10-[[bis(2-hydroxyethyl)amino]methyl]anthracen-9-yl]methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C24H32N2O4/c27-13-9-25(10-14-28)17-23-19-5-1-2-6-20(19)24(18-26(11-15-29)12-16-30)22-8-4-3-7-21(22)23/h1-8,27-30H,9-18H2 |
InChI Key |
YJMAXCRSVMVTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN(CCO)CCO)CN(CCO)CCO |
Origin of Product |
United States |
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